molecular formula C11H5F6NO B11715561 2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone

2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone

Cat. No.: B11715561
M. Wt: 281.15 g/mol
InChI Key: MLYARLBDFDNURL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone is a fluorinated indole derivative characterized by a trifluoroacetyl group at the 3-position of the indole ring and a trifluoromethyl substituent at the 4-position. This compound belongs to a class of molecules where fluorine substitution enhances lipophilicity, metabolic stability, and bioavailability, making it relevant in medicinal chemistry and agrochemical research . Its synthesis typically involves trifluoroacetylation of substituted indoles under controlled conditions, similar to methods described for analogs like 3-(trifluoroacetyl)indole (CAS 14618-45-2) .

Properties

Molecular Formula

C11H5F6NO

Molecular Weight

281.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-(trifluoromethyl)-1H-indol-3-yl]ethanone

InChI

InChI=1S/C11H5F6NO/c12-10(13,14)6-2-1-3-7-8(6)5(4-18-7)9(19)11(15,16)17/h1-4,18H

InChI Key

MLYARLBDFDNURL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2C(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone typically involves the introduction of trifluoromethyl groups into an indole framework. One common method is the reaction of indole derivatives with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity and Reaction Types

The compound undergoes reactions typical of indole derivatives and trifluoromethyl ketones :

2.1. Nucleophilic Substitution

The trifluoromethyl group is relatively stable but can participate in nucleophilic displacement under harsh conditions (e.g., strong bases or high temperatures).

2.2. Reduction of the Carbonyl Group

The ketone moiety can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

2.3. Electrophilic Substitution on the Indole Ring

The indole’s aromatic system may undergo electrophilic substitution, though the trifluoromethyl groups at positions 3 and 4 direct reactions to specific sites.

2.4. Oxidation Reactions

The indole ring can oxidize under strong oxidizing agents (e.g., KMnO₄), potentially altering its aromaticity or forming quinone derivatives.

Mechanistic Insights

  • Trifluoroacetylation : The trifluoroacetyl group enhances lipophilicity and metabolic stability , critical for bioactivity.

  • Indole Reactivity : The indole framework’s conjugated π-system enables interactions with enzymes/receptors via π-π stacking and hydrogen bonding .

Characterization and Stability

The compound is characterized via NMR spectroscopy and mass spectrometry to confirm structural integrity . Its trifluoromethyl groups contribute to thermal stability , but prolonged exposure to acidic/basic conditions may induce hydrolysis.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a lead candidate in drug development due to its ability to interact with various biological targets:

  • Anticancer Activity : Studies have shown that 2,2,2-trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone can inhibit cell proliferation in cancer cell lines. For example, it has demonstrated significant antiproliferative effects against A549 lung cancer cells with an IC50 value in the micromolar range, indicating potent activity.
  • Mechanism of Action : The trifluoromethyl group enhances binding affinity to enzymes and receptors involved in cell signaling pathways related to proliferation and apoptosis.

Biological Research

This compound serves as a valuable probe for studying molecular interactions due to its unique structure:

  • Biological Activity : The indole moiety is known for its pharmacological effects, including interactions with serotonin receptors. The compound's ability to modify receptor binding profiles makes it a candidate for neuropharmacological studies.
  • Antimicrobial Properties : Preliminary findings indicate that the compound exhibits antimicrobial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) as low as 3.90 μg/mL.

Material Science

The unique properties of this compound make it suitable for various industrial applications:

  • Advanced Materials Development : Its stability and reactivity can be harnessed in the synthesis of advanced materials, including polymers and coatings that require enhanced chemical resistance.

Comparative Analysis with Related Compounds

To provide context for the uniqueness of 2,2,2-trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
2,2,2-Trifluoro-1-(indol-3-yl)ethanoneLacks trifluoromethyl substitutionModerate anticancer activity
2,2,2-Trifluoro-1-(5-methylindolyl)ethanolContains hydroxyl groupEnhanced solubility and activity

Case Study 1: Anticancer Efficacy

A study evaluated the effects of varying concentrations of 2,2,2-trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone on A549 lung cancer cells. Results indicated a dose-dependent reduction in cell viability:

  • Concentration : At 10 μM concentration, a reduction of approximately 70% in cell viability was observed.

Case Study 2: Antimicrobial Activity against MRSA

Another study focused on the antimicrobial efficacy of the compound against MRSA strains:

  • Findings : The compound exhibited an MIC of 0.98 μg/mL against MRSA ATCC 43300, indicating strong antimicrobial properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone (CAS N/A)
  • Structural Difference : Replaces the 4-trifluoromethyl group with 4,7-dichloro substituents.
  • Impact: Chlorine atoms increase electrophilicity and may alter binding affinity in biological targets.
3-(Trifluoroacetyl)indole (CAS 14618-45-2)
  • Structural Difference : Lacks the 4-trifluoromethyl group on the indole ring.

Aromatic Ring Substitutions Beyond Indole

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone (CAS 74853-66-0)
  • Structural Difference : Replaces the indole core with a phenyl ring.
  • Impact : The phenyl derivative exhibits a higher density (1.417 g/cm³) and boiling point (75°C at 20 mmHg) compared to indole analogs, likely due to reduced molecular complexity . Its applications focus on materials science rather than bioactive roles.
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 224.1316)
  • Structural Difference: Contains two fluorine atoms on the ethanone moiety instead of three.

Heterocyclic and Piperidine Derivatives

2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone
  • Structural Difference : Features a piperidine ring conjugated with a benzoyl group.
  • Impact : The piperidine moiety introduces basicity, enhancing solubility in acidic environments. Such derivatives are explored for CNS-targeting drug candidates .
Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde Derivatives
  • Structural Difference: Incorporates the trifluoroethanone group into a fused heterocyclic system.
  • Impact : The extended conjugation improves π-π stacking interactions, relevant for kinase inhibition or antimicrobial activity .

Physicochemical Data Comparison

Compound Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Notable Applications
Target Compound C₁₁H₅F₆NO 285.16 N/A N/A Medicinal chemistry R&D
3-(Trifluoroacetyl)indole C₁₀H₆F₃NO 213.16 N/A N/A Intermediate for fluorinated drugs
2,2,2-Trifluoro-1-(4-CF₃-phenyl)ethanone C₉H₄F₆O 242.12 1.417 75 (20 mmHg) Materials science
1-(4,7-Dichloro-3-indolyl)-trifluoroethanone C₁₀H₄Cl₂F₃NO 282.05 N/A N/A Antiparasitic research

Biological Activity

2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C12H8F6N2O\text{C}_{12}\text{H}_{8}\text{F}_6\text{N}_2\text{O}

Key Features:

  • Trifluoromethyl Groups: These enhance the compound's binding affinity to biological targets.
  • Indole Moiety: Known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.

The mechanism of action for 2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone involves several biochemical interactions:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby exerting pharmacological effects.
  • Receptor Binding: Its structural features allow it to interact with various receptors, modulating signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. For instance:

  • Inhibition Zones: In vitro tests have shown significant zones of inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC): The MIC values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.
Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coli1520
S. aureus1815
Pseudomonas aeruginosa1230

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values: The IC50 values ranged from 5 to 25 µM, indicating moderate cytotoxicity.
Cell LineIC50 (µM)
HeLa10
MCF-715
A54920

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation:

  • Experimental Models: In vivo studies using carrageenan-induced paw edema in rats revealed a significant reduction in swelling compared to control groups.

Case Studies

  • Study on Antimicrobial Efficacy:
    A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains of bacteria. The study highlighted the importance of the trifluoromethyl group in enhancing activity against Gram-positive bacteria .
  • Cancer Cell Line Study:
    Research conducted by the National Institutes of Health explored the cytotoxic effects of the compound on various cancer cell lines. Results indicated that modifications to the indole moiety could significantly enhance cytotoxicity, suggesting a pathway for drug development .

Q & A

Q. What are the recommended synthetic routes for preparing 2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone, and what reaction conditions are critical for optimizing yield?

The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with an indole derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃ or TiCl₄). For example, trifluoroacetic anhydride or trifluoroacetyl chloride may serve as the acylating agent. Reaction conditions such as solvent choice (e.g., dichloromethane or THF), temperature (room temperature to reflux), and stoichiometric control of the catalyst are critical for minimizing side reactions and maximizing yield. Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) is often required .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the indole ring substitution pattern and trifluoromethyl/trifluoroacetyl groups.
  • IR Spectroscopy : Peaks near 1725–1730 cm⁻¹ indicate the carbonyl group, while CF₃ groups show strong absorption in the 1100–1200 cm⁻¹ range.
  • LCMS : For molecular ion ([M+H]⁺) verification and purity assessment.
  • Elemental Analysis : To validate empirical formulas. Data interpretation should cross-reference with synthetic intermediates and known analogs .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its fluorinated structure, the compound may pose health and environmental risks. Key precautions include:

  • Use of PPE (gloves, goggles, lab coat) and fume hoods to avoid inhalation or dermal contact.
  • Storage in dry, ventilated areas away from incompatible reagents (e.g., strong bases).
  • Waste disposal via approved protocols for fluorinated compounds to prevent aquatic toxicity .

Q. How does the electron-withdrawing nature of the trifluoromethyl group influence the compound’s solubility and stability?

The CF₃ group reduces electron density on the indole ring, enhancing stability against oxidation but decreasing solubility in polar solvents. Solubility challenges can be mitigated using DMSO, DMF, or sonication. Stability under acidic/basic conditions should be tested via accelerated degradation studies .

Q. What are the primary applications of this compound in early-stage medicinal chemistry research?

It serves as a fluorinated building block for:

  • Developing kinase inhibitors (via indole scaffold functionalization).
  • Probing enzyme active sites (due to fluorine’s electronegativity and steric effects).
  • Synthesizing fluorescent probes for bioimaging .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Density Functional Theory (DFT) calculations can model charge distribution and Fukui indices to identify reactive sites on the indole ring. For example, the C-4 position (adjacent to CF₃) may exhibit enhanced electrophilicity, guiding functionalization strategies. Solvent effects can be simulated using polarizable continuum models .

Q. What strategies optimize regioselectivity in modifying the indole ring while preserving the trifluoroacetyl group?

  • Directed Metalation : Use of directing groups (e.g., amides) to control C-H functionalization.
  • Protection/Deprotection : Temporarily mask the trifluoroacetyl group with silyl ethers during harsh reactions.
  • Microwave-Assisted Synthesis : Enhances reaction control for selective substitutions .

Q. How does this compound act as a monomer in synthesizing hyperbranched polymers, and how is branching controlled?

Self-polycondensation of the compound (AB₂ monomer) with Lewis acids (e.g., trifluoromethanesulfonic acid) generates hyperbranched polymers. Varying catalyst concentration and reaction time modulates branching density. Characterization via ¹⁹F NMR and GPC confirms architecture .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • HPLC-MS : Detects low-abundance byproducts (e.g., dehalogenated derivatives).
  • NMR Relaxation Editing : Suppresses dominant signals to highlight impurities.
  • Isotopic Labeling : ¹³C/²H labels aid in tracking degradation pathways .

Q. How does the compound interact with biomacromolecules, and what techniques validate these interactions?

  • Carbene Footprinting : Photoactivatable analogs (e.g., O-tosyl oxime derivatives) map protein binding sites.
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics with target enzymes.
  • X-ray Crystallography : Resolves structural interactions at atomic resolution .

Data Contradiction Analysis

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